molecular formula C14H12BrNO B6323342 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone CAS No. 925006-44-6

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone

Cat. No.: B6323342
CAS No.: 925006-44-6
M. Wt: 290.15 g/mol
InChI Key: YSKWXWXSTOWRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a bromophenyl group attached to a methylpyridine ring, with an ethanone group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methylpyridine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyridine in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

    Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Nucleophilic Addition: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Depending on the electrophile used, various substituted derivatives of the compound can be formed.

    Reduction Products: Alcohol derivatives of the compound.

    Oxidation Products: Carboxylic acid derivatives of the compound.

Scientific Research Applications

1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-(4-chlorophenyl)ethan-1-one: This compound has a similar structure but with a chlorophenyl group instead of a methylpyridine group.

    4-Bromoacetophenone: A simpler structure with a bromophenyl group attached to an acetophenone moiety.

Uniqueness: 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone is unique due to the presence of both a bromophenyl and a methylpyridine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKWXWXSTOWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.